Benzyl 2-methylbutyrate

Description

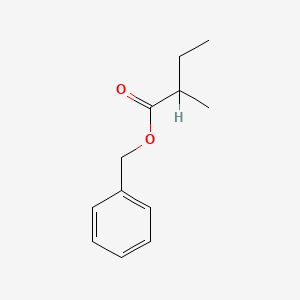

Structure

2D Structure

3D Structure

Properties

CAS No. |

56423-40-6 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

benzyl 2-methylbutanoate |

InChI |

InChI=1S/C12H16O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

PTKDIBUNVYIPOD-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C(=O)OCC1=CC=CC=C1 |

Other CAS No. |

56423-40-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Benzyl 2 Methylbutyrate

Chemical Synthesis Approaches

Conventional chemical synthesis provides robust and scalable methods for ester production. These approaches often involve direct reactions between carboxylic acids or their derivatives and alcohols under specific catalytic conditions.

Esterification Reactions for Benzyl (B1604629) 2-methylbutyrate (B1264701) Synthesis

The primary industrial method for synthesizing Benzyl 2-methylbutyrate is through Fischer-Speier esterification. This reaction involves heating a mixture of 2-methylbutyric acid and benzyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. lookchem.comlumenlearning.com The reaction is reversible, and to drive the equilibrium toward the product, water is typically removed as it is formed. lumenlearning.comchemguide.co.uk

Alternative methods for preparing benzyl esters have been developed to overcome the limitations of reversible reactions or harsh conditions. One such method involves the reaction of carboxylate anions with benzyl halides, like benzyl bromide, in a non-protic solvent. arkat-usa.org This nucleophilic substitution reaction provides good to excellent yields. arkat-usa.org Another advanced protocol utilizes 2-benzyloxypyridine, which, upon N-methylation, generates a highly reactive benzyl transfer reagent capable of esterifying carboxylic acids under milder conditions. beilstein-journals.orgacs.org

Table 1: Comparison of Esterification Methods for Benzyl Ester Synthesis

| Method | Reactants | Catalyst/Reagent | Key Characteristics | Citation |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄) | Reversible; requires heat and water removal. | lumenlearning.com |

| Alkyl Halide Reaction | Carboxylic Acid + Benzyl Bromide | Base (e.g., NaHCO₃) | High-yielding nucleophilic substitution. | arkat-usa.org |

| Pyridinium Salt Method | Carboxylic Acid + 2-Benzyloxy-1-methylpyridinium triflate | Base (e.g., Et₃N) | Utilizes a pre-activated benzylating agent for good yields under specific conditions. | acs.org |

Chemoselective Hydrogenation Techniques

While not a direct synthesis of this compound from its acid and alcohol precursors, chemoselective hydrogenation is a critical technique for the synthesis and modification of related functionalized esters. The challenge in hydrogenating esters lies in their lower reactivity compared to other functional groups like ketones or alkenes. liv.ac.uk

Advanced catalytic systems based on earth-abundant metals like manganese and precious metals like ruthenium have been developed for this purpose. bohrium.comacs.org For instance, ruthenium pincer complexes, such as Ru-MACHO, are highly effective for the hydrogenation of α-keto esters. liv.ac.ukthieme-connect.com The selectivity of these reactions can be precisely controlled by tuning the reaction conditions. Using a strong base (e.g., t-BuONa), high temperature, and high hydrogen pressure favors the complete reduction of both the keto and ester groups to yield a 1,2-diol. liv.ac.uk Conversely, employing a weak base (e.g., NaHCO₃) under milder temperature and pressure conditions results in the chemoselective hydrogenation of only the ketone group, affording an α-hydroxy ester. liv.ac.uk

Table 2: Chemoselective Hydrogenation of α-Keto Esters with Ru-MACHO Catalyst

| Desired Product | Base | H₂ Pressure | Temperature | Outcome | Citation |

|---|---|---|---|---|---|

| 1,2-Diol | Strong (e.g., t-BuONa) | High (e.g., 50 bar) | High (e.g., 80 °C) | Full hydrogenation of keto and ester groups. | liv.ac.uk |

| α-Hydroxy Ester | Weak (e.g., NaHCO₃) | Low (e.g., 10 bar) | Low (e.g., 25 °C) | Selective hydrogenation of the keto group. | liv.ac.uk |

Acylation Reactions for Related Esters

Acylation reactions provide versatile pathways for synthesizing esters, often with high efficiency. A common and highly effective method is the reaction of an alcohol with an acyl chloride. chemguide.co.uk This reaction is typically vigorous, exothermic, and essentially irreversible, leading to high yields of the corresponding ester and hydrogen chloride (HCl) as a byproduct. chemguide.co.uklibretexts.orgsparkl.me A base such as pyridine (B92270) is often added to the reaction mixture to neutralize the HCl formed. orgoreview.com

Another significant acylation method is the Friedel-Crafts reaction, which introduces an acyl group onto an aromatic ring. wikipedia.org In the classic approach, an arene reacts with an acyl chloride or an acid anhydride (B1165640) in the presence of a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orglibretexts.org More modern and catalytic versions of this reaction have been developed to improve its environmental footprint and applicability. For example, esters themselves can be used as acylating agents when catalyzed by systems like indium tribromide (InBr₃) combined with a silane. organic-chemistry.org

Table 3: Overview of Acylation Reactions for Ester Synthesis

| Reaction Type | Acylating Agent | Substrate | Catalyst/Conditions | Key Features | Citation |

|---|---|---|---|---|---|

| Alcohol Acylation | Acyl Chloride | Alcohol | Often requires a base (e.g., pyridine). | Vigorous, irreversible, and high-yielding. | chemguide.co.uklibretexts.org |

| Friedel-Crafts Acylation | Acyl Chloride or Anhydride | Arene | Stoichiometric Lewis Acid (e.g., AlCl₃). | Forms aromatic ketones. | wikipedia.orglibretexts.org |

| Catalytic Friedel-Crafts Acylation | Ester | Arene | InBr₃ / Me₂HSiCl | Uses stable esters as acylating agents under milder conditions. | organic-chemistry.org |

Biocatalytic and Enzymatic Production Strategies

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and milder reaction conditions. mdpi.com Enzymes, particularly lipases and reductases, are widely employed in the production of fine chemicals and esters.

Lipase-Mediated Esterification for Ester Synthesis

Lipases are enzymes that catalyze the hydrolysis of fats and oils in nature, but in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification. sciforum.net This capability is widely exploited for the synthesis of flavor and fragrance esters, including those related to this compound. nih.govresearchgate.net The use of immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin), is common as it allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. acs.orgscispace.com

The synthesis can be performed via direct esterification of a carboxylic acid and an alcohol or through transesterification. acs.orgacs.org Research has shown that acyltransferases, such as one from Mycobacterium smegmatis (MsAcT), can also catalyze these transformations with excellent yields (80–97%) and remarkably short reaction times (30–120 minutes), even in aqueous media. acs.orgnih.gov

Table 4: Biocatalytic Systems for Flavor Ester Synthesis

| Enzyme | Reaction Type | Substrates | Reaction Medium | Key Advantages | Citation |

|---|---|---|---|---|---|

| Immobilized Lipase (B570770) (e.g., Novozym 435) | Direct Esterification | Carboxylic Acid + Alcohol | Organic Solvents or Ionic Liquids | High conversion, catalyst reusability. | researchgate.netacs.org |

| Acyltransferase (MsAcT) | Transesterification | Ethyl Esters + Primary Alcohols | Water | High yields, very short reaction times, sustainable. | acs.orgnih.gov |

| Aspergillus terreus Lipase | Direct Esterification | Fatty Acids + Alcohols | n-Hexane | High conversion (94%) and regioselectivity. | scispace.com |

Reductase-Catalyzed Transformations for Related Substrates

Reductases, including ketoreductases (KREDs) and imine reductases (IREDs), are powerful biocatalysts for the asymmetric synthesis of chiral molecules like alcohols and amines. rsc.orgacs.org While not directly used for producing a simple achiral ester like this compound, they are crucial for synthesizing chiral precursors that might be incorporated into more complex ester-containing molecules.

Ketoreductases catalyze the enantioselective reduction of prochiral ketones and ketoesters to their corresponding chiral secondary alcohols. acs.orgnih.gov These reactions are highly valued in the pharmaceutical industry for producing enantiomerically pure intermediates. nih.gov For example, carbonyl reductases from organisms like Candida magnoliae can produce chiral alcohols with excellent optical purity, often with a predictable stereochemical outcome (e.g., anti-Prelog selectivity). acs.orgmdpi.com Imine reductases (IREDs) are nicotinamide-dependent enzymes that catalyze the asymmetric reduction of C=N bonds in imines to produce chiral amines. nih.gov They are also capable of reductive amination, a powerful transformation that couples a ketone with an amine to form a new chiral center. acs.orgresearchgate.net

Table 5: Applications of Reductase Enzymes in Asymmetric Synthesis

| Enzyme Class | Transformation | Substrate Type | Product Type | Key Application | Citation |

|---|---|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketones, α- or β-Ketoesters | Chiral Alcohols, Chiral Hydroxyesters | Synthesis of enantiopure pharmaceutical intermediates. | acs.orgnih.govmdpi.com |

| Imine Reductase (IRED) | Asymmetric Reduction / Reductive Amination | Imines, Ketones + Amines | Chiral Amines (Primary, Secondary, Tertiary) | Green and direct synthesis of structurally diverse chiral amines. | acs.orgnih.gov |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Ketones | Chiral Alcohols | Valuable biocatalysts for producing optically active alcohols. | mdpi.com |

Optimization of Bioreactor Conditions for Enhanced Yields

The enzymatic synthesis of this compound in bioreactors offers a green and highly selective alternative to traditional chemical methods. Optimization of the reaction conditions is critical to maximize yield and efficiency. Key parameters that influence the enzymatic esterification include the choice of biocatalyst, temperature, substrate molar ratio, water content, and reactor configuration.

Immobilized lipases are the preferred biocatalysts for this synthesis, with Candida antarctica lipase B (CALB), often in the form of Novozym 435, demonstrating high efficacy. researchgate.netsemanticscholar.org Studies on analogous short-chain esters, such as benzyl butyrate (B1204436) and methyl butyrate, provide significant insights into optimizing production. For instance, the synthesis of benzyl butyrate in a solvent-free system using Novozym 435 achieved a conversion rate of 80%. researchgate.net Similarly, the production of methyl butyrate via transesterification with an immobilized Rhizopus oryzae lipase reached a 70.42% molar conversion after 14 hours. nih.govscispace.com

Key operational parameters have been systematically optimized in various studies. The molar ratio of alcohol to the acyl donor is a crucial factor; however, high concentrations of the alcohol can inhibit enzyme activity. nih.govscispace.com Water activity also plays a dual role; while essential for maintaining the enzyme's three-dimensional structure and catalytic function, excess water can promote the reverse reaction of hydrolysis, thus reducing the ester yield. scispace.com In several esterification processes, the addition of a small amount of water (around 0.2% v/v) was found to be optimal for maximizing molar conversion. scispace.com

Table 1: Optimized Bioreactor Conditions for Analogous Ester Synthesis

| Parameter | Optimal Condition/Finding | Relevant Ester | Citation |

| Biocatalyst | Novozym 435 (immobilized Candida antarctica lipase B) | Benzyl Butyrate | researchgate.net |

| System | Solvent-Free System (SFS) | Benzyl Butyrate | researchgate.net |

| Substrate Ratio | 1:1 (Acid:Alcohol) in fed-batch reactor | Benzyl Butyrate | researchgate.net |

| Temperature | 32°C - 36°C | Methyl Butyrate / Octyl Acetate (B1210297) | nih.govscispace.com |

| Agitation Speed | 200 rpm | Methyl Butyrate / Octyl Acetate | nih.govscispace.com |

| Water Content | 0.2% (v/v) addition | Methyl Butyrate / Octyl Acetate | scispace.com |

| Reactor Strategy | Fed-batch to overcome acid inhibition | Benzyl Butyrate, Benzyl Propionate | researchgate.netunife.itnih.govresearchgate.net |

| Conversion Yield | 80% (batch), >90% (fed-batch) | Benzyl Butyrate, Benzyl Propionate | researchgate.netnih.gov |

Rational Design and Synthesis of this compound Derivatives

The rational design of derivatives of this compound allows for the systematic exploration of its chemical space, leading to new compounds with tailored properties. This process involves targeted structural modifications to influence factors such as reactivity, stability, and biological activity.

Structural Modifications for Exploring Chemical Reactivity

Structural modifications of this compound can be strategically applied to different parts of the molecule—the benzyl group, the ester functional group, and the 2-methylbutyl chain—to modulate its chemical reactivity.

Research on analogous structures, such as N'-benzyl 2-amino-3-methylbutanamide, demonstrates how site-by-site modifications can probe structure-activity relationships (SAR). nih.gov For instance, introducing electron-withdrawing or electron-donating groups onto the benzyl ring can alter the electronic properties of the entire molecule, influencing the reactivity of the ester carbonyl group toward nucleophiles or electrophiles. nih.gov

Replacing the core functional group is another powerful strategy. Studies on related compounds show that substituting an ester with an amide can significantly alter chemical behavior. For example, work on N-benzylbutanamide derivatives involved replacing an amino group with hydrogen, methyl, or hydroxyl groups to investigate changes in biological activity. nih.gov The conversion of the ester linkage in this compound to an amide (forming N-benzyl 2-methylbutanamide) would introduce a hydrogen bond donor and change its susceptibility to hydrolysis and other chemical transformations.

Modifications to the alkyl chain also offer a route to new reactivity. The synthesis of azinomycin analogues involved the epoxidation of benzyl 3-methylbut-2-enoate, a structurally related unsaturated precursor. researchgate.net Introducing an epoxide ring onto the alkyl chain of this compound would create a highly reactive electrophilic site, enabling reactions with a wide range of nucleophiles to form diverse adducts. researchgate.net This highlights how introducing reactive functional groups can serve as a gateway to a broad library of derivatives.

Table 2: Examples of Structural Modifications and Their Impact on Reactivity

| Original Moiety | Modification | Resulting Analogue Type | Impact on Chemical Properties | Citation |

| Benzyl Group | Addition of fluoro or trifluoromethoxy substituents | Substituted Benzyl Ester | Alters electronic properties and binding affinities in biological systems. | nih.gov |

| Ester Linkage | Conversion to Amide | N-Benzyl 2-methylbutanamide | Introduces hydrogen bonding capability; alters hydrolytic stability. | nih.gov |

| Alkyl Chain | Introduction of an Epoxide Ring | Epoxy-2-hydroxy-3-methylbutanoate | Creates a potent electrophilic site for nucleophilic attack and cross-linking. | researchgate.net |

| Alkyl Chain | Replacement of C2-H with a Hydroxyl Group | Benzyl 2-hydroxy-2-methylbutyrate | Increases polarity; introduces a site for further derivatization (e.g., etherification, acylation). | nih.gov |

Preparation of Thiol-Containing Analogues

The introduction of a thiol (-SH) group into the this compound structure yields novel analogues with distinct chemical and sensory properties. The synthesis of such compounds typically proceeds through the conjugate addition of a thiol-containing nucleophile to an α,β-unsaturated precursor. google.comnih.govgoogle.com

A well-documented method for preparing related 3-mercapto-2-methylbutanoate esters involves a Michael-type addition of a thiol to an alkyl tiglate (an ester of 2-methylbut-2-enoic acid). google.comgoogle.com To synthesize a this compound analogue bearing a thiol at the C3 position, the reaction would start with benzyl tiglate (benzyl 2-methylbut-2-enoate).

The synthesis can be performed in two main steps:

Thioacetate (B1230152) Addition: Benzyl tiglate is reacted with thiolacetic acid. The thiolacetic acid adds across the double bond in a conjugate fashion to yield an intermediate, benzyl 3-acetylthio-2-methylbutanoate. google.com This step protects the reactive thiol group as a more stable thioacetate.

Deprotection/Hydrolysis: The thioacetate intermediate is then hydrolyzed under acidic conditions, often by refluxing with hydrochloric acid in an alcohol solvent, to cleave the acetyl group and yield the free thiol, benzyl 3-mercapto-2-methylbutanoate. google.com

This synthetic approach has been used to create a variety of alkyl 3-mercapto-2-methylbutanoates. google.com Patents describe the addition of benzylmercaptan to methyl tiglate to produce methyl 3-benzylmercapto-2-methylbutyrate, demonstrating the versatility of the thiol donor in this reaction. google.comgoogle.com These thiol-containing compounds are noted for their interesting organoleptic properties, often imparting fruity and tropical notes. google.com

Table 3: Synthesized Thiol-Containing Analogues of 2-Methylbutyrates

| Precursor | Thiol Reagent | Product Analogue | Synthetic Method | Citation |

| Ethyl Tiglate | Thiolacetic Acid / HCl | Ethyl 3-mercapto-2-methylbutanoate | Michael Addition followed by Hydrolysis | google.com |

| Methyl Tiglate | Thiolacetic Acid / HCl | Methyl 3-mercapto-2-methylbutanoate | Michael Addition followed by Hydrolysis | google.com |

| Methyl Tiglate | Benzyl Mercaptan | Methyl 3-benzylmercapto-2-methylbutyrate | Michael Addition | google.comgoogle.com |

| Isopropyl Tiglate | Thiolacetic Acid / HCl | Isopropyl 3-mercapto-2-methylbutanoate | Michael Addition followed by Hydrolysis | google.com |

Sophisticated Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating benzyl (B1604629) 2-methylbutyrate (B1264701) from complex matrices, enabling its accurate identification and quantification.

Gas Chromatography (GC) for Volatile Compound Profiling

Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like benzyl 2-methylbutyrate. chemijournal.comgcms.cz In GC, the sample is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a stationary phase within a column. The retention time, the time it takes for a compound to travel through the column, is a key characteristic used for identification. For this compound, Kovats retention indices, which normalize retention times relative to n-alkanes, are often used for more robust identification across different systems. nih.gov

| Stationary Phase Type | Kovats Retention Index |

| Standard Non-polar | 1357 |

| Semi-standard Non-polar | 1392 |

| Standard Polar | 1880 |

This table presents the experimental Kovats retention indices for this compound on different types of GC columns. nih.gov

The choice of the GC column's stationary phase is critical for achieving optimal separation. Non-polar columns are often used for initial screening, while polar columns can provide better resolution for complex mixtures of esters and other flavor compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) for Ester Analysis

High-performance liquid chromatography is another powerful separation technique, particularly useful for less volatile or thermally sensitive esters. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. This compound can be analyzed using reverse-phase (RP) HPLC methods. sielc.com

A typical RP-HPLC setup for this compound might employ a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Spectrometric Identification and Structural Elucidation

Following chromatographic separation, spectrometric techniques are employed for the definitive identification and structural elucidation of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a highly sensitive detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with GC (GC-MS), it provides a powerful tool for identifying volatile compounds. chemijournal.comnih.gov The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak (the peak corresponding to the intact molecule) and the pattern of fragment ions are used for identification. nih.gov

Key fragment ions in the mass spectrum of this compound include those resulting from the cleavage of the ester bond and rearrangements. The most abundant peak (base peak) is often the tropylium (B1234903) ion (m/z 91), characteristic of benzyl compounds. Other significant fragments can be observed at m/z 108 (protonated benzyl alcohol) and ions corresponding to the loss of parts of the butyrate (B1204436) chain. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. nih.govresearchgate.netnih.gov In MS/MS, a specific ion from the initial mass spectrum is selected and subjected to further fragmentation, providing more detailed structural insights and enhancing selectivity in complex mixtures. nih.govresearchgate.net

| NIST Number | Library | Total Peaks | Top Peak (m/z) |

| 372914 | Main library | Not specified | 192 |

| 67828 | Replicate library | 52 | 91 |

This table summarizes GC-MS data for this compound from the NIST Mass Spectrometry Data Center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to characterize this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the protons of the 2-methylbutyrate moiety.

Advanced Hyphenated Techniques in Flavor and Aroma Analysis

The coupling of separation and spectroscopic techniques, known as hyphenated techniques, has revolutionized the analysis of complex mixtures such as those found in food and fragrances. chemijournal.comnih.govspringernature.com These techniques offer enhanced sensitivity, selectivity, and the ability to identify compounds in a single run. chemijournal.com

Commonly employed hyphenated techniques for the analysis of compounds like this compound include:

GC-MS: As previously discussed, this is the gold standard for volatile compound analysis, combining the separation power of GC with the identification capabilities of MS. chemijournal.comnih.gov

LC-MS: This technique couples liquid chromatography with mass spectrometry and is particularly useful for less volatile compounds or for analyses where derivatization (a process to make compounds more volatile for GC) is not desirable. chemijournal.comresearchgate.netspringernature.com

LC-NMR: The online coupling of HPLC with NMR spectroscopy allows for the direct structural elucidation of separated compounds, which is invaluable for identifying unknown components in a mixture. chemijournal.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides significantly enhanced separation capacity compared to conventional GC, which is particularly beneficial for analyzing extremely complex volatile profiles.

These advanced hyphenated techniques are indispensable for the comprehensive characterization and quantification of this compound in various matrices, contributing to a deeper understanding of its role in flavor and aroma.

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Detection

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human olfactory system. pfigueiredo.orgrsc.org In a GC-O system, the effluent from the GC column is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), while the other is sent to a sniffing port where a trained sensory panelist can detect and describe the odor of the eluting compounds. rsc.orgwikipedia.org This dual detection provides a direct correlation between an instrumental signal and a specific aroma, enabling the identification of odor-active compounds that might be present at concentrations too low for instrumental detection alone. pfigueiredo.orgwikipedia.org

Several methods are employed in GC-O to rank the importance of odorants: wikipedia.org

Detection Frequency: A panel of assessors sniffs the effluent, and the number of panelists who detect an odor at a specific retention time is recorded. This frequency indicates the relative importance of the odorant. wikipedia.org

Dilution to Threshold: A sample extract is serially diluted and analyzed by the GC-O panel. The highest dilution at which an odor is still perceivable is known as the Flavor Dilution (FD) factor or Odor Activity Value (OAV), which is proportional to the odor's potency. pfigueiredo.org Esters, such as ethyl acetate (B1210297), ethyl butyrate, and ethyl hexanoate, are frequently identified as important aroma compounds in alcoholic beverages using this method. researchgate.net

Direct Intensity: Panelists rate the perceived intensity of an odor as it elutes from the sniffing port, providing a direct measure of its sensory impact. wikipedia.org

Table 1: Representative GC-O Parameters for Fruity Ester Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar/mid-polar column |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Oven Program | Initial temp 40-50°C, ramp at 5-10°C/min to 250-280°C |

| Effluent Split Ratio (Detector:Sniff Port) | 1:1 or 1:2 |

| Transfer Line Temperature | 250 - 280°C (heated to prevent condensation) |

| Olfactometry Detection Method | Detection Frequency, Aroma Extract Dilution Analysis (AEDA), or Direct Intensity Measurement |

Headspace-Solid Phase Microextraction (HS-SPME) for Volatile Extraction

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix. mdpi.com The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sample vial. mdpi.com Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. mdpi.com

The effectiveness of HS-SPME depends on several parameters that must be optimized for the specific analyte and matrix. nih.gov These include:

Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For a moderately polar ester like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable as it can trap a wide range of volatile compounds. nih.govmdpi.com

Extraction Temperature and Time: Increasing the temperature generally increases the vapor pressure of analytes, facilitating their transfer to the headspace. mdpi.com However, excessive heat can cause degradation. The extraction time needs to be sufficient to allow for analyte partitioning to the fiber, with typical times ranging from 20 to 60 minutes. nih.govscribd.com

Sample Matrix Effects: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength, which reduces the solubility of organic compounds and promotes their release into the headspace (the "salting-out" effect). mdpi.com

HS-SPME is particularly well-suited for analyzing aroma compounds like this compound in complex food, beverage, or fragrance matrices. For instance, a study on propolis volatiles successfully used HS-SPME to identify various compounds, including benzyl esters like benzyl benzoate (B1203000) and benzyl cinnamate, demonstrating the method's applicability to this class of molecules. nih.gov

Table 2: Typical HS-SPME Optimization Parameters for Benzyl Ester Analysis

| Parameter | Range/Options Investigated | Typical Optimized Condition |

|---|---|---|

| SPME Fiber Coating | PDMS, PA, PDMS/DVB, DVB/CAR/PDMS | DVB/CAR/PDMS (50/30 µm) |

| Extraction Temperature | 30 - 70°C | 45 - 60°C |

| Extraction Time | 20 - 60 min | 30 - 50 min |

| Sample Agitation | On/Off (e.g., 250-500 rpm) | On (500 rpm) |

| Ionic Strength Modification | 0 - 30% NaCl (w/v) | Addition of saturated NaCl solution |

| Desorption Time/Temp | 3 - 5 min / 250°C | 5 min / 250°C |

Retention Time Locking (RTL) Methods in GC Analysis

Retention Time Locking (RTL) is a software-driven feature in modern gas chromatography systems that allows for the precise matching of retention times for specific compounds from one analysis to another, even across different instruments or after column maintenance. researchgate.net This is achieved by adjusting the column head pressure (or flow) to force a selected "locking" compound to elute at a predefined, constant retention time. gcms.cz Once the method is locked, all other compounds in the chromatogram will also exhibit highly reproducible retention times. researchgate.net

The RTL process typically involves:

Selection of a Locking Compound: A stable, easily identifiable compound present in the sample or added as a standard is chosen. For flavor and fragrance analysis, a compound like hexadecane (B31444) is often used. gcms.cz

Calibration: A series of GC runs are performed at slightly different column head pressures to determine the relationship between pressure and the retention time of the locking compound. gcms.cz

Locking the Method: The software uses the calibration data to calculate the exact head pressure required to make the locking compound elute at the desired locked retention time. This pressure is then saved as part of the analytical method. gcms.cz

The main advantage of RTL in the analysis of complex mixtures containing this compound is the ability to create and utilize robust retention time databases or libraries. gcms.czsemanticscholar.org In flavor and fragrance profiling, where hundreds of compounds may be present, identification based solely on mass spectra can be ambiguous, especially for isomers with similar fragmentation patterns. chromatographyonline.com By adding highly reproducible retention time as an identification criterion, the confidence in compound identification is significantly increased. gcms.cz

RTL facilitates method transfer between different GC systems (e.g., from a GC-MS to a GC-FID) and ensures long-term stability of an analytical method, which is crucial for quality control applications in the fragrance industry. gcms.cz An RTL flavor library would contain the locked retention time and mass spectrum for this compound, allowing for its automated and confident identification in various samples. gcms.cz

Table 3: Example of a Retention Time Locking Procedure

| Step | Action | Example for a Flavor Mix |

|---|---|---|

| 1. Define Lock Time | Select a target retention time for the locking compound from a reference database. | Target RT for Hexadecane (locking compound) = 31.535 min. |

| 2. Initial Analysis | Run the sample at the nominal method pressure and measure the RT of the locking compound. | Measured RT of Hexadecane = 31.587 min at 10.50 psi. |

| 3. RTL Calibration | Perform 3-5 runs at varying pressures (e.g., ±5-10% of nominal). | Run at 10.0, 10.2, 10.4, 10.6, 10.8 psi and record corresponding RTs. |

| 4. Calculate Lock Pressure | Software calculates the pressure needed to achieve the target RT. | Software determines the required pressure is 10.42 psi. |

| 5. Lock Method | Save the new pressure value with the GC method. All subsequent runs will use this pressure. | The method is now "locked." this compound will now have a consistent, predictable RT. |

Perception and Structure Odor/flavor Relationships of Benzyl 2 Methylbutyrate

Sensory Evaluation and Olfactory Perception Studies

Sensory evaluation is critical for understanding the impact of an aroma chemical. For benzyl (B1604629) 2-methylbutyrate (B1264701), this involves assessing its own odor profile and its effect within more complex mixtures.

Esters are fundamental to the aroma of many fruits, often defining their characteristic scent. nih.govmdpi.com For instance, related compounds like ethyl 2-methylbutanoate and methyl 2-methylbutanoate are key aroma components in fruits such as apples, strawberries, melons, and pineapples. nih.govperfumerflavorist.com These esters contribute to the perception of ripeness, sweetness, and fruitiness. nih.gov While specific sensory panel data for benzyl 2-methylbutyrate is not extensively detailed in public literature, its structural similarity to other impactful esters suggests it imparts sweet, fruity, and subtly floral notes to an aroma blend. The presence of the benzyl group, compared to a smaller ethyl or methyl group, gives it lower volatility, allowing it to function as a longer-lasting middle note in a fragrance composition rather than a fleeting top note.

Table 1: Organoleptic Descriptors of this compound and Related Esters

| Compound | Odor/Flavor Description | Natural Occurrence (Examples) |

| This compound | Fruity, Sweet | Champaca, Feverfew, Spearmint flavscents.com |

| Methyl 2-methylbutyrate | Sweet, fruity, ethereal, ripe berries, pulpy apples perfumerflavorist.com | Apple, Orange, Melon, Strawberry perfumerflavorist.com |

| Ethyl 2-methylbutanoate | Fruity, sweet, green | Apple, Pineapple, Jujube nih.govnih.gov |

| Benzyl Butyrate (B1204436) | Sweet, fruity, reminiscent of apricot or pineapple elchemy.com | - |

| Phenethyl 2-methylbutyrate | Floral, green, sweet, tropical, waxy, rose thegoodscentscompany.com | - |

The role of esters in enhancing sensory perception goes beyond simply adding a fruity note. For example, certain esters can increase the perception of sweetness, allowing for the creation of appealing flavors. Research on related esters has shown they can add "juiciness" and "freshness" to beverage flavors, attributes that are highly valued by consumers. perfumerflavorist.com The contribution of this compound to a flavor profile can help shift the perception from simple and sweet to a more complex and nuanced experience, indicating ripeness and quality.

Elucidation of Structure-Odor Relationships (SORs)

Structure-Odor Relationships (SORs) seek to correlate the chemical structure of a molecule with its perceived odor. For this compound, its odor profile is a direct result of its distinct molecular components.

The odor of an ester is determined by the alcohol and carboxylic acid from which it is derived. nih.gov The this compound molecule can be deconstructed to understand how each part influences its scent.

The Ester Functional Group (-COO-) : This group is the primary determinant of the "fruity" character common to most esters. acs.org

The Benzyl Group (C₆H₅CH₂-) : Derived from benzyl alcohol, this bulky aromatic group has a significant impact. It lowers the molecule's volatility compared to esters with smaller alkyl chains (e.g., methyl or ethyl esters). This results in a more tenacious and lasting aroma. The benzyl moiety itself is associated with faint sweet and floral notes.

The 2-Methylbutyrate Group : This portion, derived from 2-methylbutanoic acid, is responsible for the specific character of the fruitiness. Branched-chain esters like this are often described as having apple, apricot, or berry-like notes. acs.org The branching at the second carbon is a key feature that differentiates its scent from its straight-chain isomer, benzyl pentanoate.

Comparing this compound to related compounds illustrates these principles. Replacing the benzyl group with a smaller methyl group (to form methyl 2-methylbutyrate) results in a more volatile, "ethereal" and sharp apple-like scent. thegoodscentscompany.com Conversely, replacing the 2-methylbutyrate group with a simple butyrate group (to form benzyl butyrate) yields a scent often described as apricot or pineapple, highlighting the specific fruity note imparted by the 2-methyl branched structure. elchemy.com

Table 2: Structural Comparison and Odor Impact of Related Esters

| Compound | Alcohol Moiety | Acid Moiety | Resulting Odor Profile |

| This compound | Benzyl | 2-Methylbutyrate | Fruity, sweet, lasting |

| Methyl 2-methylbutyrate | Methyl | 2-Methylbutyrate | Ethereal, fruity, apple thegoodscentscompany.com |

| Benzyl Butyrate | Benzyl | Butyrate | Heavy fruity, floral, apricot elchemy.com |

| Phenethyl 2-methylbutyrate | Phenethyl | 2-Methylbutyrate | Floral, green, sweet, rose thegoodscentscompany.com |

The 2-methylbutyrate portion of the molecule contains a chiral center at the second carbon atom, meaning this compound exists as two distinct stereoisomers (enantiomers): (R)-benzyl 2-methylbutyrate and (S)-benzyl 2-methylbutyrate. Commercially, the compound is typically sold as a racemic mixture, containing equal parts of both enantiomers. thegoodscentscompany.com

It is a well-established principle in olfaction science that enantiomers can have different odors. This is because the olfactory receptors in the nose are themselves chiral proteins, and they can interact differently with each stereoisomer. A famous example is the molecule carvone, where the (R)-enantiomer smells of spearmint and the (S)-enantiomer smells of caraway.

Flavor Modulation and Enhancement Research

Aroma chemicals are rarely used in isolation; their value often lies in their ability to modify, enhance, or balance other components in a complex flavor or fragrance mixture. This compound can act as a flavor modulator through several mechanisms, including synergistic, additive, or antagonistic interactions with other volatile compounds. nih.govnih.gov

Role in Sweetness Enhancement and Perception

While direct research quantifying the sweetness-enhancing properties of this compound is limited, its presumed fruity and sweet aromatic profile suggests a potential role in modulating the perception of sweetness. This phenomenon, known as aroma-induced sweetness enhancement, occurs through cross-modal interactions in the brain where the perception of a congruent aroma can increase the perceived intensity of a taste. nih.govnih.gov

Based on these principles, the fruity and sweet aromatic characteristics likely possessed by this compound could contribute to an enhanced perception of sweetness when it is incorporated into food and beverage products.

Strategies for Modulating Taste Perception with Aroma Compounds

The use of aroma compounds to modulate taste perception is a key strategy in food formulation, particularly for sugar reduction. nih.govnih.gov Several strategies are employed to achieve this:

Cross-Modal Interactions: This is the most direct strategy, where a congruent aroma enhances a corresponding taste. For example, a fruity aroma can enhance sweetness. edpsciences.org The effectiveness of this can be influenced by factors such as gender and age. nih.govmdpi.com

Cognitive Association: Repeated exposure to a specific aroma in a sweet context can create a learned association, where the aroma itself begins to elicit a perception of sweetness.

Flavor Profile Enhancement: Aroma compounds can contribute to a fuller, more rounded flavor profile, which can indirectly enhance the perception of sweetness by masking off-notes from alternative sweeteners or by providing a more satisfying sensory experience. mosaicflavors.com

In the context of this compound, its application in food and beverage products can be seen as a strategy to leverage these principles. Its likely fruity and sweet aroma can act as a cross-modal enhancer for sweetness.

Below is an interactive data table summarizing the organoleptic descriptors of related compounds, which can provide an inferred profile for this compound.

Theoretical and Computational Chemistry Studies on Benzyl 2 Methylbutyrate

Quantum Chemical Investigations of Molecular Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic characteristics of Benzyl (B1604629) 2-methylbutyrate (B1264701). These studies offer a detailed picture of the molecule's structure, reactivity, and intramolecular interactions.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govfrontiersin.org

For Benzyl 2-methylbutyrate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, which is a characteristic feature of aromatic compounds. researchgate.net The LUMO, conversely, is anticipated to be centered on the carbonyl group (C=O) of the ester functional group, as the π* antibonding orbital of the C=O bond is a strong electron acceptor. mdpi.com This distribution dictates that the molecule would likely participate in electrophilic aromatic substitution reactions on the benzene (B151609) ring and nucleophilic acyl substitution at the carbonyl carbon.

The energy of the FMOs and the HOMO-LUMO gap can be calculated using DFT methods, such as B3LYP with a 6-311+G(d,p) basis set. frontiersin.org The results of such a hypothetical calculation are presented in the table below.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound This table contains hypothetical data for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netimperial.ac.uk The MEP surface is color-coded to represent different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netchemtube3d.com

In an MEP map of this compound, the most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. This indicates that this site is the primary center for interactions with electrophiles or for hydrogen bonding. mdpi.com Conversely, regions of positive electrostatic potential would be located around the hydrogen atoms of the benzyl group and the alkyl chain. The carbonyl carbon, being bonded to two highly electronegative oxygen atoms, would exhibit a significant partial positive charge, making it the primary site for nucleophilic attack. libretexts.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure of a molecule, including charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation) interactions. uni-muenchen.defaccts.de This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as bonds and lone pairs. uni-muenchen.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). uni-muenchen.dedergipark.org.tr This energy value represents the stabilization resulting from electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, significant intramolecular interactions are expected. The most prominent of these is the delocalization of electron density from the lone pair (n) of the ester oxygen atom (O) to the antibonding π* orbital of the adjacent carbonyl group (C=O). This n → π* interaction is characteristic of the ester resonance and contributes significantly to the stability and planarity of the ester group. imperial.ac.uk Other notable interactions would include hyperconjugation between σ bonds (e.g., C-H, C-C) and adjacent antibonding σ* orbitals.

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound This table contains hypothetical data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Significance |

|---|---|---|---|---|

| LP (O) | π* (C=O) | 45.5 | n → π* | Stabilizes the ester linkage, contributes to resonance. |

| σ (C-H) | σ* (C-C) | 5.2 | σ → σ* | Standard C-H bond hyperconjugation. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from several rotatable single bonds, means that it can exist in multiple conformations. Understanding these conformational preferences and the molecule's dynamic behavior is essential for comprehending its physical properties and interactions.

Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule. drugdesign.org This is typically achieved by systematically rotating specific dihedral angles and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. drugdesign.org The minima on this surface correspond to stable, low-energy conformers.

For this compound, the most significant rotations are around the C-O and O-CH₂ bonds of the ester group. Esters generally show a strong preference for the Z (or trans) conformation, where the alkyl group (benzyl) and the acyl group are on opposite sides of the C-O single bond. This arrangement minimizes steric repulsion and optimizes dipole-dipole interactions. researchgate.net The E (cis) conformation is significantly higher in energy and thus negligibly populated at room temperature. researchgate.net Further scans of the dihedral angles involving the benzyl and 2-methylbutyl groups would reveal additional low-energy conformers corresponding to different spatial orientations of these side chains.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation provides a detailed view of the conformational dynamics, flexibility, and intermolecular interactions of this compound in various environments.

Simulations in the gas phase would illustrate the intrinsic flexibility of the molecule, showing rapid rotations around single bonds and fluctuations in the orientation of the alkyl and benzyl groups. When placed in a solvent, the molecule's behavior is influenced by its interactions with the surrounding solvent molecules.

In a non-polar solvent (e.g., hexane), the molecule would likely adopt a more compact conformation to minimize its surface area.

MD simulations are therefore critical for bridging the gap between the static picture provided by quantum chemical calculations and the dynamic reality of the molecule in a condensed phase, which is particularly relevant for understanding its properties as a fragrance ingredient. wpmucdn.comthescipub.com

Spectroscopic Property Predictions and Validation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement and aid in the interpretation of experimental data. By employing various theoretical models, it is possible to calculate vibrational, nuclear magnetic resonance (NMR), and electronic spectra with a useful degree of accuracy.

Computational Prediction of Vibrational (IR, Raman) and NMR Spectra

The prediction of vibrational and NMR spectra through computational methods is a cornerstone of modern chemical analysis. These techniques allow for the assignment of experimental spectra, the study of conformational effects, and the prediction of spectroscopic features for unknown or yet-to-be-synthesized compounds.

Vibrational Spectra (IR and Raman):

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the infrared (IR) and Raman spectra of organic molecules. arxiv.orgarxiv.orgresearchgate.net For this compound, a typical approach would involve geometry optimization of the molecule's most stable conformer(s) followed by a frequency calculation. These calculations yield the harmonic vibrational frequencies and their corresponding intensities.

The accuracy of these predictions can be enhanced by applying empirical scaling factors to the calculated frequencies to account for anharmonicity and systematic errors inherent in the computational method. arxiv.org Key vibrational modes for this compound that can be predicted include the C=O stretching of the ester group, C-O stretching, C-H stretching of the aromatic and aliphatic parts, and various bending and torsional modes. For instance, the characteristic C=O stretching vibration is expected in the range of 1730-1750 cm⁻¹. mdpi.com

A hypothetical data table of predicted vs. experimental vibrational frequencies for some key functional groups in this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | ~3060 |

| Aliphatic C-H Stretch | 3000-2850 | ~2960 |

| C=O Ester Stretch | ~1735 | ~1730 |

| C-O Ester Stretch | ~1250 | ~1245 |

| Benzene Ring C=C Stretch | ~1600, ~1450 | ~1605, ~1455 |

NMR Spectra:

Computational methods are also invaluable for predicting ¹H and ¹³C NMR chemical shifts. uncw.edugithub.ioarxiv.org The Gauge-Including Atomic Orbital (GIAO) method is a popular and effective approach for calculating NMR shielding tensors. researchgate.net The process typically involves:

A conformational search to identify the low-energy conformers of this compound.

Geometry optimization of each conformer.

Calculation of the NMR shielding constants for each optimized conformer.

Averaging of the shielding constants based on the Boltzmann population of the conformers. uncw.edu

The predicted chemical shifts are obtained by referencing the calculated isotropic shielding values to that of a standard compound, such as tetramethylsilane (B1202638) (TMS). These predictions can aid in the assignment of complex spectra and in understanding the effects of molecular geometry on chemical shifts. For this compound, calculations would predict the chemical shifts for the aromatic protons of the benzyl group, the methylene (B1212753) protons, and the protons of the 2-methylbutyrate moiety.

Below is a hypothetical table comparing predicted and experimental ¹H NMR chemical shifts for this compound.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic (ortho, meta, para) | 7.2-7.4 | ~7.3 |

| Benzylic CH₂ | ~5.1 | ~5.15 |

| CH (2-methylbutyrate) | ~2.5 | ~2.45 |

| CH₂ (2-methylbutyrate) | ~1.6 | ~1.65 |

| CH₃ (ethyl group) | ~0.9 | ~0.95 |

| CH₃ (methyl group) | ~1.1 | ~1.15 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To understand the electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method employed. cnr.itnih.gov This approach can predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-orbitals of the benzene ring. TD-DFT calculations can help identify the nature of these transitions (e.g., π → π*) and predict the wavelength of maximum absorption (λₘₐₓ). The choice of functional and basis set is crucial for obtaining accurate results. nih.gov

A hypothetical comparison of TD-DFT predicted and experimental electronic transitions for this compound is shown below.

| Electronic Transition | Predicted λₘₐₓ (nm) | Experimental λₘₐₓ (nm) | Oscillator Strength (f) |

| S₀ → S₁ (π → π) | ~260 | ~258 | ~0.02 |

| S₀ → S₂ (π → π) | ~210 | ~208 | ~0.25 |

Mechanistic Studies of Chemical Reactions via Computational Approaches

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, offering insights into transition states, reaction pathways, and the factors that control reactivity.

Transition State Analysis of Esterification and Hydrolysis

The formation (esterification) and cleavage (hydrolysis) of the ester bond in this compound are fundamental reactions that can be studied in detail using computational methods.

Esterification:

The Fischer esterification, a common method for synthesizing esters, involves the acid-catalyzed reaction of a carboxylic acid (2-methylbutyric acid) and an alcohol (benzyl alcohol). mit.edu Computational studies can elucidate the reaction mechanism by:

Mapping the potential energy surface of the reaction.

Identifying the structures of reactants, intermediates, and products.

Locating and characterizing the transition state(s).

The transition state is a critical point on the reaction pathway, and its energy determines the activation energy and, consequently, the reaction rate. For the acid-catalyzed esterification of this compound, computational analysis would likely investigate the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, the formation of a tetrahedral intermediate, and the subsequent elimination of water. mit.edu

Hydrolysis:

The hydrolysis of this compound can proceed through different mechanisms (e.g., Aₐc2, Bₐc2) depending on the reaction conditions (acidic or basic). Computational studies can help to distinguish between these pathways by calculating the activation energies for each. nih.gov For example, in the acid-catalyzed hydrolysis, the calculations would model the protonation of the ester carbonyl, the nucleophilic attack of water, the formation of a tetrahedral intermediate, and the final cleavage of the C-O bond.

A hypothetical table summarizing the calculated activation energies for the esterification and hydrolysis of this compound is provided below.

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed Esterification | Aₐc2 | ~15-20 |

| Acid-Catalyzed Hydrolysis | Aₐc2 | ~20-25 |

| Base-Catalyzed Hydrolysis | Bₐc2 | ~12-18 |

Elucidation of Reaction Pathways for Derivatives

Computational methods can also be used to explore the reaction pathways for the formation of derivatives of this compound. For instance, reactions involving the aromatic ring, such as electrophilic aromatic substitution, can be modeled. By calculating the energies of the intermediates and transition states for substitution at the ortho, meta, and para positions, the regioselectivity of the reaction can be predicted.

Furthermore, reactions at the α-carbon of the butyrate (B1204436) moiety can be investigated. For example, the formation of an enolate and its subsequent reaction with an electrophile can be modeled to understand the stereoselectivity of such reactions. These computational studies provide a theoretical framework for understanding and predicting the chemical behavior of this compound and its derivatives.

Environmental Fate and Degradation Mechanisms of Benzyl 2 Methylbutyrate

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Benzyl (B1604629) 2-methylbutyrate (B1264701), key abiotic pathways include photodegradation, hydrolysis, and oxidation.

Photodegradation, the breakdown of molecules by light, is a significant abiotic process for compounds present in sunlit environments, such as surface waters and the upper layers of soil. Benzyl esters can undergo photohydrolysis upon exposure to UV light, a process that cleaves the ester bond. acs.org The efficiency of this process can be influenced by the presence of substituents on the aromatic ring. acs.org For instance, some substituted benzyl esters are photohydrolyzed to form carboxylic acid groups. acs.org The photochemistry of benzyl esters can also involve photodecarboxylation, another pathway for breakdown under UV irradiation. acs.org While direct studies on Benzyl 2-methylbutyrate are limited, the general reactivity of benzyl esters suggests that it is susceptible to degradation by sunlight, leading to the formation of benzyl alcohol and 2-methylbutyric acid. The rate and extent of this degradation in the environment would depend on factors such as light intensity, wavelength, and the presence of photosensitizing agents in the environmental matrix.

Table 1: Potential Photodegradation Reactions of Benzyl Esters

| Reaction Type | Description | Potential Products from this compound |

| Photohydrolysis | Cleavage of the ester linkage by light in the presence of water. acs.org | Benzyl alcohol and 2-methylbutyric acid |

| Photodecarboxylation | Loss of a carboxyl group induced by light. acs.org | Toluene and other degradation products |

Note: This table is based on general reactions of benzyl esters and represents potential pathways for this compound.

Oxidative degradation in the environment is primarily driven by reactive oxygen species, with the hydroxyl radical (•OH) being one of the most important oxidants in the atmosphere and in aquatic systems. chemrxiv.org The benzyl group of the ester is susceptible to oxidation. Studies on benzyl alcohol have shown that it can be oxidized by hydroxyl radicals, leading to the formation of benzaldehyde (B42025) and other derivatives. chemrxiv.orgchemrxiv.org Similarly, benzyl ethers can be oxidized to their corresponding benzoate (B1203000) esters. siu.edu It is plausible that the benzylic position of this compound is a primary site for oxidative attack by hydroxyl radicals, initiating a cascade of reactions that lead to the breakdown of the molecule. The rate of this process would be dependent on the concentration of hydroxyl radicals in the specific environmental compartment.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of organic contaminants from the environment.

Microorganisms in soil and water can utilize a wide range of organic compounds as sources of carbon and energy. While direct studies on the microbial metabolism of this compound are limited, research on analogous compounds provides strong evidence for its biodegradability. For example, a study on the biodegradation of benzyl benzoate by Pseudomonas desmolyticum demonstrated that the bacterium could break down the ester into benzaldehyde and benzoic acid. researchgate.net It is highly probable that various environmental bacteria and fungi possess the metabolic pathways to degrade this compound. The initial step would likely be the cleavage of the ester bond, followed by the further metabolism of benzyl alcohol and 2-methylbutyric acid through established metabolic pathways. The efficiency of this biotransformation would depend on environmental conditions such as temperature, pH, nutrient availability, and the composition of the microbial community. researchgate.net

Table 2: Analogous Microbial Degradation Pathway of Benzyl Benzoate

| Organism | Substrate | Degradation Products | Reference |

| Pseudomonas desmolyticum | Benzyl benzoate | Benzaldehyde, Benzoic acid | researchgate.net |

This table presents data for a structurally similar compound to infer the potential biotransformation of this compound.

The microbial breakdown of esters is facilitated by specific enzymes. Esterases and lipases are classes of enzymes that catalyze the hydrolysis of ester bonds. nih.gov Research has shown that an esterase from Bacillus subtilis and a lipase (B570770) from Candida antarctica can efficiently cleave benzyl ester protecting groups in organic synthesis. nih.gov The existence of a "benzyl-2-methyl-hydroxybutyrate dehydrogenase" enzyme further suggests that microbial enzymatic systems are capable of acting on molecules with a similar structure to this compound. wikipedia.org Therefore, it is expected that extracellular and intracellular esterases produced by a wide range of environmental microorganisms would be responsible for the initial step in the biodegradation of this compound, breaking it down into benzyl alcohol and 2-methylbutyric acid, which are then further metabolized. nih.gov

Factors Influencing Environmental Persistence and Transformation Kinetics

The rate at which this compound persists or degrades in the environment is not intrinsic to the molecule alone but is heavily influenced by the surrounding environmental conditions and the medium in which it is present. Abiotic and biotic degradation pathways, primarily hydrolysis and microbial degradation, are the principal mechanisms governing its transformation.

Impact of Environmental Conditions (e.g., Temperature, pH)

Environmental parameters such as temperature and pH play a pivotal role in the abiotic degradation of this compound, primarily through the process of hydrolysis. Esters, by their chemical nature, are susceptible to hydrolysis, which involves the cleavage of the ester bond to yield an alcohol and a carboxylic acid. In the case of this compound, this would result in the formation of benzyl alcohol and 2-methylbutyric acid.

Temperature also exerts a strong influence on degradation kinetics. An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis. At elevated temperatures, benzyl benzoate has been shown to undergo disproportionation, yielding benzoic anhydride (B1165640), toluene, and benzaldehyde. guidechem.com While this occurs at high temperatures (350°C), it demonstrates the potential for thermal degradation. More relevant to environmental conditions, the hydrolysis of benzyl esters can be carried out at temperatures ranging from 40°C to 320°C. google.com

| Parameter | Effect on Benzyl Ester Hydrolysis | Rationale |

| pH | Rate is slow at neutral pH, accelerates significantly under alkaline (basic) conditions. | Ester hydrolysis is catalyzed by both acid and, more effectively, base. |

| Temperature | Increasing temperature generally increases the rate of hydrolysis and other degradation reactions. | Higher temperatures provide the necessary activation energy for chemical reactions to proceed more rapidly. |

This table provides a generalized summary of the effects of pH and temperature on the hydrolysis of benzyl esters, based on established chemical principles and data from related compounds.

Influence of Matrix Composition on Degradation Rates

The environmental matrix—be it water, soil, or sediment—profoundly affects the degradation rates of organic compounds like this compound. The composition of this matrix, including its organic matter content and the presence of other chemical constituents, can either enhance or inhibit degradation processes.

In soil and sediment environments, the presence of microorganisms is a key driver of biotic degradation. A wide array of bacteria and fungi are capable of degrading esters. nih.govnih.gov The degradation of fragrance compounds and plasticizers, a class to which this compound belongs, is an important environmental fate process. dtu.dk For related compounds like benzyl acetate (B1210297) and benzyl benzoate, biodegradation is considered a significant pathway for their removal from soil and water. nih.govnih.gov

| Matrix Component | Potential Influence on Degradation Rate | Mechanism |

| Microorganisms (Bacteria, Fungi) | Increase | Enzymatic hydrolysis of the ester bond and subsequent metabolism of the resulting alcohol and carboxylic acid. |

| Soil Organic Matter (SOM) | Can either increase or decrease | Sorption to SOM can decrease bioavailability and slow degradation. Dissolved organic matter may provide nutrients that stimulate microbial activity and enhance degradation. |

| Other Chemical Constituents | Variable | The presence of other organic pollutants or nutrients can impact microbial communities and their degradative capabilities. |

This interactive table summarizes the influence of different environmental matrix components on the degradation rate of this compound, based on data from related esters and general principles of environmental chemistry.

Future Research Directions and Emerging Research Gaps

Development of Green and Sustainable Synthesis Technologies

The chemical synthesis of flavor esters, while effective, often relies on processes that are not environmentally benign. nih.gov The future of benzyl (B1604629) 2-methylbutyrate (B1264701) production hinges on the development of green and sustainable technologies that minimize waste, reduce energy consumption, and utilize renewable resources.

A primary focus is the expanded use of biocatalysts, such as enzymes. Lipases, in particular, have shown great promise in catalyzing esterification reactions under mild conditions, offering high specificity and reducing the formation of byproducts. rsc.orgbegellhouse.com Research is increasingly directed towards solvent-free reaction systems, where one of the reactants also serves as the solvent, thereby eliminating the need for potentially toxic organic solvents and simplifying downstream processing. nih.govijsr.net

Process intensification strategies are another critical research avenue. These include the use of membrane-integrated reactors that continuously remove water, a byproduct of esterification, to shift the reaction equilibrium towards higher product conversion under milder conditions. mdpi.comnih.gov Future work will likely emphasize the integration of technologies like pervaporation membranes and the development of modular, plug-and-play reactor designs for flexible and scalable production. mdpi.comnih.gov The goal is to create economically feasible and eco-friendly processes that can be readily adopted at an industrial scale. rsc.org

Key Research Objectives in Green Synthesis:

| Research Area | Objective | Potential Impact |

| Biocatalyst Development | Discovering and engineering more robust and efficient enzymes (e.g., lipases) for ester synthesis. | Higher yields, reduced energy consumption, and use of natural catalysts. rsc.org |

| Solvent-Free Systems | Optimizing reaction conditions to eliminate the need for organic solvents. | Reduced toxicity, lower environmental impact, and simplified product purification. nih.gov |

| Process Intensification | Integrating advanced reactor designs (e.g., membrane reactors) to improve efficiency. | Increased conversion rates, continuous processing, and smaller manufacturing footprint. mdpi.comnih.gov |

| Renewable Feedstocks | Investigating the use of bio-based alcohols and acids for ester synthesis. | Reduced reliance on fossil fuels and creation of a more sustainable value chain. |

Comprehensive Characterization of Biosynthetic Enzymes and Genetic Engineering

The biosynthesis of benzyl 2-methylbutyrate involves the esterification of benzyl alcohol with 2-methylbutyric acid. The latter is derived from amino acid catabolism in various organisms, including bacteria and yeast. ebi.ac.uknih.gov A significant research gap exists in the detailed characterization of the enzymes involved in these pathways. Future research must focus on identifying and understanding the kinetics and substrate specificity of the alcohol acyltransferases (AATs) and other enzymes responsible for ester formation. researchgate.net

Genetic engineering and synthetic biology offer powerful tools to enhance the microbial production of flavor esters. bioengineer.org By overexpressing genes that encode for key enzymes like AATs, it is possible to significantly increase the yield of specific esters. researchgate.netnih.gov For instance, manipulating the expression of the ATF1 gene in Saccharomyces cerevisiae has been shown to boost the production of acetate (B1210297) esters, creating distinct fruity aroma profiles. researchgate.net

Future work will involve more sophisticated metabolic engineering strategies. This includes redirecting metabolic flux to increase the intracellular supply of precursors like 2-methylbutyric acid and benzyl alcohol. bioengineer.org It also involves creating customized microbial strains designed to produce a wide array of esters to meet diverse industrial demands for new flavors and fragrances. bioengineer.org

Advancements in Real-time Analytical Techniques for In-situ Monitoring

Optimizing the synthesis of this compound, whether through chemical or biological routes, requires precise control over reaction parameters. Traditional analytical methods often involve offline sampling, which introduces time delays and may not accurately represent the reaction state. A significant emerging research area is the development and implementation of real-time, in-situ analytical techniques.

Spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the continuous monitoring of reactant and product concentrations directly within the reactor. mt.com This provides immediate feedback, enabling dynamic adjustments to conditions like temperature or substrate feed rates to maintain optimal performance. mt.com The combination of flow microreactors with in-line analytics and advanced modeling is enhancing the understanding of reaction kinetics, facilitating rapid optimization. mdpi.com Future research will focus on developing more robust and sensitive probes and sensors that can withstand industrial process conditions and provide multi-component analysis. The integration of these process analytical technologies (PAT) with artificial intelligence and machine learning algorithms will enable predictive control and autonomous optimization of ester synthesis. mdpi.comnih.gov

Deeper Understanding of Complex Structure-Perception-Behavior Linkages

The sensory perception of a flavor compound like this compound is not solely dependent on its chemical structure. It is a complex interplay between the molecule, olfactory receptors, and neural processing. While it contributes a fruity, apple-like aroma, its final perception can be influenced by the presence of other volatile compounds. perfumerflavorist.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural identity of benzyl 2-methylbutyrate in synthetic samples?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity by detecting volatile impurities. For chiral purity, chiral GC columns or polarimetry may be employed if enantiomers are synthesized. Cross-referencing with IR spectroscopy can validate functional groups like ester carbonyls (C=O stretch ~1740 cm⁻¹) .

Q. How should researchers safely handle this compound to minimize occupational exposure risks?

- Methodological Answer : Use chemical fume hoods for handling volatile samples. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes. Store in sealed containers away from ignition sources, as static discharge may pose fire risks .

Q. What synthetic routes are commonly employed for this compound, and what are their efficiency trade-offs?

- Methodological Answer :

- Esterification : Direct Fischer esterification of 2-methylbutyric acid with benzyl alcohol, catalyzed by H₂SO₄ or p-toluenesulfonic acid (yields ~70–85%). Requires azeotropic removal of water.

- Transesterification : Reaction of methyl 2-methylbutyrate with benzyl alcohol under basic conditions (e.g., NaOCH₃), yielding ~90% but requiring anhydrous conditions.

- Enzymatic Synthesis : Lipase-catalyzed routes (e.g., Candida antarctica lipase B) offer enantioselectivity for chiral variants but may have slower kinetics .

Advanced Research Questions

Q. How do genetic variations in plant models influence the biosynthesis of methyl 2-methylbutyrate derivatives, and what implications does this have for metabolic engineering?

- Methodological Answer : Genome-wide association studies (GWAS) in plants (e.g., Fragaria spp.) identified QTLs on linkage groups 5D and 7A regulating methyl 2-methylbutyrate production. CRISPR-Cas9 knockout of candidate genes (e.g., SAAT acyltransferases) can validate biosynthetic pathways. Overexpression in heterologous systems (e.g., yeast) may enhance yields .

Q. What experimental strategies can resolve contradictions in the olfactory perception of this compound in binary odor mixtures?

- Methodological Answer : Psychophysical studies using odorant pairing (e.g., with ethyl 2-methylbutyrate) require repeated, blinded trials to assess familiarity effects. Electroencephalography (EEG) or functional MRI can map neural adaptation. Dose-response curves for mixture ratios (e.g., 1:1 to 1:10) should account for receptor-binding synergies/antagonisms .

Q. How does the stereochemistry of 2-methylbutyrate esters affect their interaction with biological targets, such as insect pheromone receptors?

- Methodological Answer : Enantioselective synthesis (e.g., Sharpless asymmetric dihydroxylation) followed by chiral chromatography separates (R)- and (S)-enantiomers. Electrophysiological assays (e.g., single-sensillum recordings in Drosophila) compare receptor activation. Molecular docking simulations with crystallized receptors (e.g., OR59B) predict binding affinities .

Q. What are the stability thresholds for this compound under varying storage conditions, and how can degradation products be characterized?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with GC-MS monitoring identifies hydrolysis products (e.g., benzyl alcohol, 2-methylbutyric acid). Arrhenius modeling predicts shelf-life at 25°C. Antioxidants (e.g., BHT at 0.01% w/w) may extend stability. Degradation kinetics are pH-dependent, requiring buffered formulations for aqueous applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |